molecular formula C18H18ClF3N4O2 B5265749 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B5265749
M. Wt: 414.8 g/mol
InChI Key: IKZBKQBXCUOPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Properties

IUPAC Name

2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c19-16-14(25-7-2-1-3-8-25)10-23-26(17(16)28)11-15(27)24-13-6-4-5-12(9-13)18(20,21)22/h4-6,9-10H,1-3,7-8,11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZBKQBXCUOPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Acylation: The final step involves the acylation of the pyridazinone derivative with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: May act as a ligand for specific receptors in biological systems.

Medicine

    Drug Development:

    Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Applications in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyrimidin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

  • Structural Features : The presence of the piperidine ring and the trifluoromethyl group may confer unique chemical and biological properties.
  • Biological Activity : Differences in biological activity compared to similar compounds may arise from variations in molecular interactions and binding affinities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.